molecular formula C8H7NO3 B13997454 5-Acetyl-6-hydroxypyridine-2-carbaldehyde

5-Acetyl-6-hydroxypyridine-2-carbaldehyde

Cat. No.: B13997454
M. Wt: 165.15 g/mol
InChI Key: QUUNCAVKPAKPQU-UHFFFAOYSA-N
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Description

5-Acetyl-6-hydroxypyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of an acetyl group at the 5th position, a hydroxyl group at the 6th position, and an aldehyde group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-hydroxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the functionalization of pyridine derivatives. For instance, starting from 2-fluoro-4-methylpyridine, a series of reactions including acetylation, hydroxylation, and formylation can be employed to introduce the desired functional groups at specific positions on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-6-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Acetyl-6-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxypyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with amines, which can act as bidentate ligands in coordination chemistry. These interactions can influence various biochemical pathways and cellular processes .

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

5-acetyl-6-oxo-1H-pyridine-2-carbaldehyde

InChI

InChI=1S/C8H7NO3/c1-5(11)7-3-2-6(4-10)9-8(7)12/h2-4H,1H3,(H,9,12)

InChI Key

QUUNCAVKPAKPQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(NC1=O)C=O

Origin of Product

United States

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